N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide
Description
N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentyl group, a methoxy group, and a thiomorpholin-4-ylsulfonyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-10-24-11-9-19)12-15(16)17(20)18-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIFAPITYNUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCSCC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Thiomorpholine-4-ylsulfonylation: The thiomorpholin-4-ylsulfonyl group can be introduced by reacting the intermediate with thiomorpholine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-methoxy-5-(thiomorpholine-4-sulfonyl)benzamide: A closely related compound with similar structural features.
N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide: Another similar compound with a pyridinylmethyl group instead of the thiomorpholin-4-yl group.
Uniqueness
N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholin-4-ylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
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